In-Depth Technical Guide to 3-Amino-4-(trifluoromethoxy)benzonitrile
In-Depth Technical Guide to 3-Amino-4-(trifluoromethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 3-Amino-4-(trifluoromethoxy)benzonitrile, a fluorinated aromatic amine of interest in medicinal chemistry and materials science. This document compiles available data on its physicochemical properties, synthesis, and safety information, presented in a structured format for ease of reference and comparison.
Core Properties and Data
3-Amino-4-(trifluoromethoxy)benzonitrile is a substituted benzonitrile with the chemical formula C₈H₅F₃N₂O. The presence of the trifluoromethoxy group significantly influences its electronic properties and lipophilicity, making it a valuable building block in the design of novel bioactive molecules.
Table 1: Physicochemical Properties of 3-Amino-4-(trifluoromethoxy)benzonitrile
| Property | Value | Source |
| CAS Number | 1220630-86-3 | Sinfoo Biotech[1] |
| Molecular Formula | C₈H₅F₃N₂O | Sinfoo Biotech[1] |
| Molecular Weight | 202.13 g/mol | Sinfoo Biotech[1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Synthesis and Experimental Protocols
While a specific, experimentally validated protocol for the synthesis of 3-Amino-4-(trifluoromethoxy)benzonitrile is not detailed in publicly accessible literature, a plausible synthetic route can be inferred from established methodologies for structurally similar compounds. A potential synthetic pathway is outlined below.
Hypothetical Synthesis Workflow:
Caption: A potential synthetic route for 3-Amino-4-(trifluoromethoxy)benzonitrile.
Experimental Considerations:
The synthesis would likely commence with a suitable starting material, such as 4-chloro-3-nitrobenzonitrile. The key steps would involve:
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Trifluoromethoxylation: The introduction of the trifluoromethoxy group at the 4-position, potentially via nucleophilic aromatic substitution using a trifluoromethoxide source.
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Reduction of the Nitro Group: The subsequent reduction of the nitro group at the 3-position to an amino group. This transformation is commonly achieved using reducing agents like iron in acidic media or catalytic hydrogenation.
It is crucial to note that reaction conditions, including solvent, temperature, and reaction time, would require careful optimization to achieve a satisfactory yield and purity of the final product.
For the related compound, 3-Amino-4-(trifluoromethyl)benzonitrile , a preparative procedure has been described which involves the deprotection of a protected amine precursor.[2] This suggests that a similar strategy, utilizing a suitable protecting group for the amino functionality, could also be a viable synthetic approach.
Safety and Handling
Specific safety and handling data for 3-Amino-4-(trifluoromethoxy)benzonitrile are not available. However, based on the safety data sheets (SDS) of structurally related compounds such as 4-Amino-2-(trifluoromethyl)benzonitrile and 2-Amino-5-(trifluoromethoxy)benzonitrile, the following precautions should be considered as a baseline for handling:
Table 2: General Safety and Handling Recommendations
| Hazard | Precautionary Statement | Reference |
| Acute Toxicity (Oral) | Harmful if swallowed. | [3] |
| Skin Corrosion/Irritation | Causes skin irritation. | [3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [3] |
| Respiratory Irritation | May cause respiratory irritation. | [3] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [3] |
| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area. | [3] |
It is imperative to consult a comprehensive and compound-specific Safety Data Sheet before handling 3-Amino-4-(trifluoromethoxy)benzonitrile.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the biological activity or the signaling pathways associated with 3-Amino-4-(trifluoromethoxy)benzonitrile. The unique combination of the amino, cyano, and trifluoromethoxy functional groups suggests potential applications as a scaffold in drug discovery. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and cell permeability of drug candidates.
Logical Relationship for Potential Biological Investigation:
Caption: A logical workflow for exploring the biological potential of the title compound.
Further research, including in vitro and in vivo screening, is necessary to elucidate any potential therapeutic applications of this compound. Researchers in drug development may find this molecule to be a valuable starting point for the synthesis of novel chemical entities for various biological targets.
